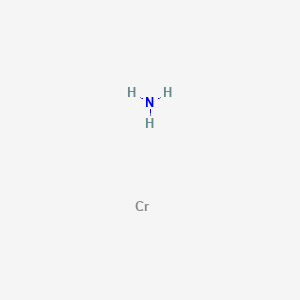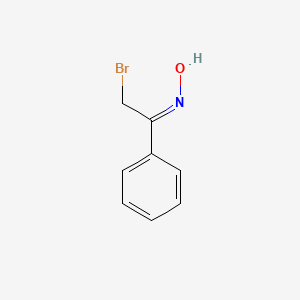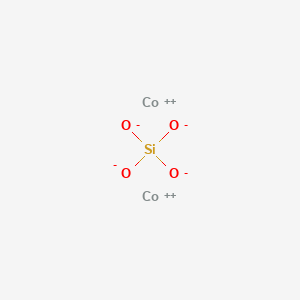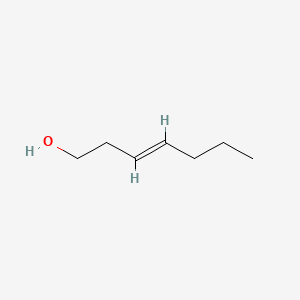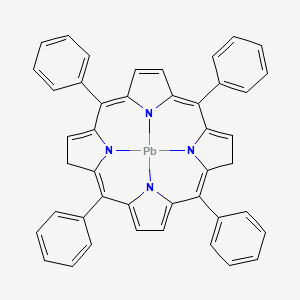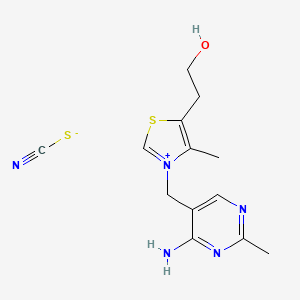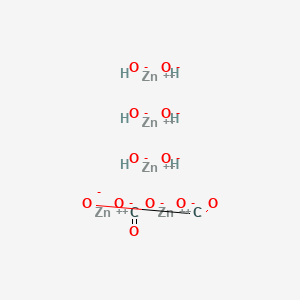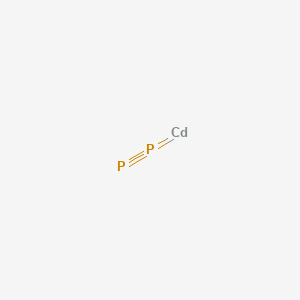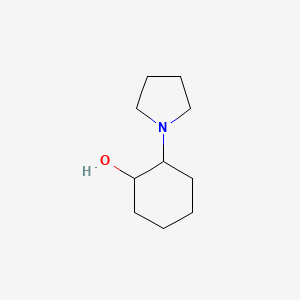
Cyclohexanol, 2-(1-pyrrolidinyl)-
Overview
Description
“Cyclohexanol, 2-(1-pyrrolidinyl)-” is also known as “2-(pyrrolidin-1-yl)cyclohexan-1-ol”. It has a CAS Number of 93080-29-6 and a molecular weight of 169.27 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “2-(1-pyrrolidinyl)cyclohexanol”. Its InChI Code is "1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2" . The molecular formula is C10H19NO .
Physical And Chemical Properties Analysis
“Cyclohexanol, 2-(1-pyrrolidinyl)-” has a predicted boiling point of 262.0±33.0 °C and a predicted density of 1.078±0.06 g/cm3 . Its pKa is predicted to be 14.95±0.40 .
Scientific Research Applications
Synthesis of Spiroindole and Spirooxindole Scaffolds
- Application Summary: “Cyclohexanol, 2-(1-pyrrolidinyl)-” is used in the synthesis of spiroindole and spirooxindole scaffolds, which are important spiro-heterocyclic compounds in drug design processes . These compounds have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
- Methods of Application: The synthesis involves an intramolecular cyclization via an oxidative C–H/N–H bond coupling procedure in the presence of an iodide/H2O2 as a catalytic system .
- Results or Outcomes: The synthesis of these compounds has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents .
Chiral Pyrrolidine-Substituted Ferrocene-Derived Ligands
- Application Summary: “Cyclohexanol, 2-(1-pyrrolidinyl)-” is used in the design and synthesis of a series of chiral pyrrolidine-substituted ferrocene-derived ligands .
- Methods of Application: The proficiency of this novel structural motif was demonstrated in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides .
- Results or Outcomes: The products were obtained with full conversions and excellent levels of enantioselectivities of up to >99.9% ee and 97.7 .
Chemical Intermediate
- Application Summary: “Cyclohexanol, 2-(1-pyrrolidinyl)-” can serve as an intermediate in chemical synthesis .
- Methods of Application: It is most commonly used in the production of adipic acid and caprolactam .
- Results or Outcomes: These are precursors to Nylon-6,6 and Nylon-6 respectively .
Drug Discovery
- Application Summary: The five-membered pyrrolidine ring in “Cyclohexanol, 2-(1-pyrrolidinyl)-” is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application: The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Results or Outcomes: This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyrrolidin-1-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDLIAAUJBCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanol, 2-(1-pyrrolidinyl)- | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


